2,8-Dichloro-1H-adenine

Beschreibung

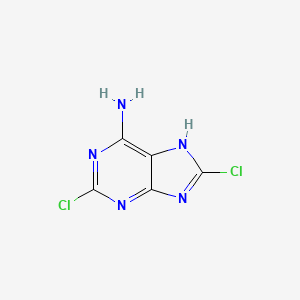

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,8-dichloro-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N5/c6-4-9-1-2(8)10-5(7)12-3(1)11-4/h(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWHRTDJQIMWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1N=C(N2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183394 | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2914-09-2 | |

| Record name | 2,8-Dichloro-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2914-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002914092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dichloro-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-Dichloro-1H-adenine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y88VDH2U98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,8-Dichloro-1H-adenine (CAS 2914-09-2): Properties, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2,8-Dichloro-1H-adenine, a pivotal heterocyclic intermediate in medicinal chemistry. Possessing a purine core strategically functionalized with two chlorine atoms, this compound serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The chlorine substituents at the C2 and C8 positions activate the purine ring for nucleophilic substitution, enabling chemists to systematically modify the core structure to explore structure-activity relationships (SAR). This document details the compound's physicochemical properties, spectroscopic signature, core reactivity, synthetic applications, and essential safety protocols, serving as a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Halogenated Purines

The purine ring system is a cornerstone of life, forming the structural basis of DNA/RNA bases (adenine and guanine) and the universal energy currency, adenosine triphosphate (ATP). In medicinal chemistry, the purine scaffold is considered a "privileged structure" due to its inherent ability to interact with a wide array of biological targets. However, the native purine structure often requires modification to impart drug-like properties such as target specificity, metabolic stability, and cell permeability.

Halogenation is a powerful strategy to achieve this transformation. The introduction of chlorine atoms onto the purine core, as seen in 2,8-Dichloro-1H-adenine, fundamentally alters its electronic properties. The electron-withdrawing nature of the chlorine atoms renders the C2 and C8 positions electrophilic and susceptible to nucleophilic attack. This reactivity transforms the chemically stable adenine core into a highly versatile platform for building libraries of novel compounds, making it an invaluable tool for developing antivirals, anticancer agents, and modulators of various cellular signaling pathways.[1][2]

Physicochemical and Structural Properties

2,8-Dichloro-1H-adenine is a solid organic compound whose identity and core properties are well-defined. Its structure features a purine ring with chlorine atoms at positions 2 and 8, and an amine group at position 6.

IUPAC Name: 2,8-dichloro-7H-purin-6-amine[3] Synonyms: 2,8-Dichloroadenine, 2,8-Dichloro-9H-purine-6-amine[3] CAS Number: 2914-09-2[3]

A summary of its key computed physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₅H₃Cl₂N₅ | PubChem[3] |

| Molecular Weight | 204.01 g/mol | PubChem[3] |

| XLogP3 | 1.7 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 5 | PubChem[3] |

| Polar Surface Area | 80.5 Ų | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Spectroscopic Profile: An Analytical Overview

Full experimental spectra for 2,8-Dichloro-1H-adenine are not consistently available in public repositories. However, based on its structure, a skilled analyst can predict the key features essential for its characterization.

Mass Spectrometry (MS)

The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

-

M⁺ Peak: Expected at m/z ≈ 203 (for C₅H₃³⁵Cl₂N₅).

-

M+2 Peak: Expected at m/z ≈ 205 (for one ³⁵Cl and one ³⁷Cl).

-

M+4 Peak: Expected at m/z ≈ 207 (for two ³⁷Cl atoms).

-

Isotopic Ratio: The relative intensity of these peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the protons. The amine (-NH₂) protons would likely appear as a broad singlet, and the imidazole N-H proton would also be present. The chemical shifts would be highly dependent on solvent and concentration.

-

¹³C NMR: The spectrum will show five signals corresponding to the carbons of the purine ring. The carbons directly bonded to the chlorine atoms (C2 and C8) will be significantly deshielded and thus appear at a lower field (higher ppm) compared to other carbons in the ring system.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretching: Moderate to sharp peaks in the 3100-3500 cm⁻¹ region, corresponding to the amine and imidazole N-H bonds.

-

C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic purine ring system.

-

C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Chemical Reactivity: The Gateway to Molecular Diversity

The primary utility of 2,8-Dichloro-1H-adenine stems from its reactivity, specifically the susceptibility of the C2 and C8 positions to Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms are effective leaving groups, allowing for their sequential or simultaneous displacement by a wide variety of nucleophiles.

Causality of Reactivity: The high electronegativity of the nitrogen atoms within the purine ring, combined with the inductive electron-withdrawing effect of the chlorine atoms, creates significant partial positive charges (δ+) on the C2 and C8 carbons. This electronic deficit makes them prime targets for attack by electron-rich nucleophiles.

Common transformations include:

-

Amination: Reaction with primary or secondary amines to introduce novel side chains.

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.

-

Thiolation: Reaction with thiols to generate thioether derivatives.

The differential reactivity of the C2 and C8 positions can often be exploited through careful control of reaction conditions (temperature, solvent, and stoichiometry) to achieve selective monosubstitution, followed by a second substitution, leading to unsymmetrically substituted purines.

Caption: Key Nucleophilic Aromatic Substitution (SNAr) pathways.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 2,8-Dichloro-1H-adenine is realized in its application as a foundational building block in drug discovery programs. Its derivatives have been explored for a multitude of therapeutic targets. Adenine derivatives, in particular, have yielded significant antiviral agents.[2] The ability to easily generate libraries of related compounds is crucial for efficient SAR studies.

Workflow for Scaffold-Based Drug Discovery:

-

Starting Scaffold: Begin with 2,8-Dichloro-1H-adenine.

-

Library Synthesis: Perform parallel synthesis by reacting the scaffold with a diverse set of nucleophiles (amines, alcohols, etc.) to create a library of hundreds of unique derivatives.

-

High-Throughput Screening (HTS): Screen the library against a specific biological target (e.g., a viral enzyme, a protein kinase).

-

Hit Identification: Identify initial "hits" that show activity.

-

Lead Optimization: Synthesize a second, more focused library around the initial hit structures to improve potency, selectivity, and pharmacokinetic properties. This iterative process is central to modern drug development.

Caption: Drug discovery workflow using the 2,8-dichloroadenine scaffold.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for 2,8-Dichloro-1H-adenine is not widely available, data from closely related dichloropurines, such as 2,6-dichloropurine, provide a strong basis for safe handling procedures.[4][5] This compound should be handled with care by trained personnel.

6.1 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and ensure skin is not exposed.

6.2 Engineering Controls

-

Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5]

-

Ensure an eyewash station and safety shower are readily accessible.[4]

6.3 Handling and Storage Protocol

-

Pre-Handling: Before use, review all available safety information. Ensure all PPE is correctly fitted.

-

Weighing/Transfer: Conduct any transfer of the solid material within a fume hood to minimize dust generation. Use static-dissipative tools where appropriate.

-

Reactions: Set up reactions in a fume hood. Be aware that reactions may produce hazardous byproducts like hydrogen chloride gas, which must be scrubbed or neutralized.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Spill Management: In case of a spill, clear the area. Avoid creating dust. Carefully sweep or vacuum the spilled solid into a sealed container for disposal. Do not use compressed air for cleaning.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Hazard Classification (Anticipated, based on related compounds):

-

Skin Corrosion/Irritation: Category 2[4]

-

Serious Eye Damage/Irritation: Category 2[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[4]

-

Harmful if swallowed.[5]

Conclusion

2,8-Dichloro-1H-adenine is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its value lies not in its own biological activity, but in the potential it unlocks through chemical modification. The dual reactive sites at the C2 and C8 positions provide a robust and flexible platform for generating vast chemical diversity. For research teams engaged in the discovery of novel therapeutics, a thorough understanding of this compound's properties, reactivity, and safe handling is essential for leveraging its full potential to develop the next generation of medicines.

References

-

PubChem. (n.d.). 2,8-Dichloro-1H-adenine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-dichloro-7H-purine. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). Retrieved from [Link]

-

Jeong, L. S., et al. (2006). 2-Substitution of Adenine Nucleotide Analogues Containing a Bicyclo[3.1.0]hexane Ring System Locked in a Northern Conformation: Enhanced Potency as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Semantic Scholar. (2024). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Retrieved from [Link]

-

Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry. Retrieved from [Link]

-

Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Zhang, H., et al. (2015). Adenine: an important drug scaffold for the design of antiviral agents. Acta Pharmaceutica Sinica B. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,8-Dichloro-1H-adenine | C5H3Cl2N5 | CID 76202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to 2,8-Dichloroadenine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,8-dichloroadenine, a key heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into its synthetic relevance and potential applications in medicinal chemistry and drug development. We will delve into its fundamental properties, explore plausible synthetic strategies based on established purine chemistry, and discuss its role as a versatile intermediate for the creation of more complex molecular architectures.

Core Molecular Profile of 2,8-Dichloroadenine

2,8-Dichloroadenine is a purine derivative characterized by the presence of two chlorine atoms at the C2 and C8 positions of the adenine core. This substitution pattern significantly influences its chemical reactivity and makes it a valuable precursor in organic synthesis.

Chemical Structure and Molecular Weight

The foundational attributes of 2,8-dichloroadenine are summarized in the table below. The presence of the chloro-substituents provides two reactive sites for nucleophilic substitution, which is the cornerstone of its synthetic utility.

| Property | Value | Source |

| IUPAC Name | 2,8-dichloro-7H-purin-6-amine | [1][2] |

| Molecular Formula | C₅H₃Cl₂N₅ | [1][2] |

| Molecular Weight | 204.01 g/mol | [1][2] |

| Canonical SMILES | C12=C(N=C(N=C1N=C(N2)Cl)Cl)N | [1] |

| InChI Key | KTWHRTDJQIMWMY-UHFFFAOYSA-N | [1] |

| CAS Number | 2914-09-2 | [1][2] |

Below is a 2D representation of the chemical structure of 2,8-dichloroadenine.

Caption: 2D Chemical Structure of 2,8-Dichloroadenine.

Synthetic Strategies and Methodologies

While a specific, detailed experimental protocol for the synthesis of 2,8-dichloroadenine is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the well-established principles of purine chemistry. The Traube synthesis, which involves the construction of the purine ring system from a substituted pyrimidine, serves as a foundational approach.[3]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a dichlorinated purine like 2,8-dichloroadenine, starting from simpler precursors. This process highlights the key stages of ring formation and subsequent functionalization.

Caption: Conceptual workflow for the synthesis of 2,8-dichloroadenine.

Step-by-Step Methodological Considerations

-

Pyrimidine Ring Formation: The synthesis would likely commence with the condensation of simple acyclic precursors, such as urea and a malonic acid derivative, to form a substituted pyrimidine ring. The choice of starting materials is crucial for introducing the necessary amino group at the C6 position of the final purine.

-

Imidazole Ring Annulation: Following the principles of the Traube synthesis, the pyrimidine derivative would undergo a series of reactions to build the imidazole portion of the purine core.[3] This typically involves nitrosation, followed by reduction to introduce an adjacent amino group, and subsequent cyclization with a one-carbon unit source like formic acid or a derivative thereof.

-

Chlorination: The resulting dihydroxypurine intermediate would then be subjected to a chlorination reaction to introduce the chlorine atoms at the C2 and C8 positions. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The reaction conditions, including temperature and reaction time, would need to be carefully optimized to ensure efficient dichlorination without decomposition of the purine core.

Applications in Research and Drug Development

2,8-Dichloroadenine is primarily utilized as a chemical intermediate in the synthesis of more complex and biologically active molecules. The two chlorine atoms serve as versatile handles for introducing a wide range of functional groups through nucleophilic substitution reactions.

Intermediate in the Synthesis of Substituted Purines

The differential reactivity of the C2 and C8 chlorine atoms can be exploited to achieve selective functionalization, leading to the synthesis of a diverse library of purine derivatives. This is a cornerstone of medicinal chemistry efforts aimed at developing novel therapeutic agents.

The following diagram illustrates the role of 2,8-dichloroadenine as a key intermediate in the synthesis of disubstituted purine analogues.

Caption: 2,8-Dichloroadenine as a synthetic intermediate.

Precursor for Biologically Active Compounds

Derivatives of dichloropurines have been investigated for a range of biological activities. For instance, compounds derived from 2,6-dichloropurine have shown potential as anticancer and antiviral agents.[4] While specific studies on the direct biological effects of 2,8-dichloroadenine are limited, its role as a precursor to molecules with therapeutic potential is significant. The ability to introduce various substituents at the C2 and C8 positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Safety and Handling

As with all chlorinated organic compounds, 2,8-dichloroadenine should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

2,8-Dichloroadenine is a valuable heterocyclic compound with significant potential as a synthetic intermediate in the fields of medicinal chemistry and drug development. Its dichlorinated purine core provides a versatile platform for the synthesis of a wide array of substituted adenine analogues. While detailed information on its direct biological activity is not abundant, its utility as a building block for creating novel molecules with therapeutic potential is well-recognized within the scientific community. Further research into the synthesis and applications of 2,8-dichloroadenine and its derivatives is warranted to fully explore its potential in the development of new medicines.

References

-

PubChem. (n.d.). 2,8-Dichloro-1H-adenine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Inxight Drugs. (n.d.). 2,8-Dichloro-1H-adenine. National Center for Advancing Translational Sciences. Retrieved February 26, 2026, from [Link]

- Science of Synthesis. (2004). Purines.

- Molecules. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. MDPI.

-

Global Substance Registration System. (n.d.). 2,8-DICHLORO-1H-ADENINE. U.S. Food and Drug Administration. Retrieved February 26, 2026, from [Link]

- WKU Biotechnology Center. (n.d.). Safety Guidelines and Training for Users. Western Kentucky University.

- Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. U.S. Department of Labor.

Sources

- 1. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,8-Dichloro-1H-adenine | C5H3Cl2N5 | CID 76202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. wku.edu [wku.edu]

- 6. osha.gov [osha.gov]

Technical Guide: 2,8-Dichloro-7H-purin-6-amine (2,8-Dichloroadenine)

[1][2][3]

Nomenclature & Chemical Identity

2,8-Dichloro-7H-purin-6-amine is the systematic IUPAC designation for the purine derivative commonly known as 2,8-Dichloroadenine .[1][2] It serves as a high-value scaffold in medicinal chemistry due to the presence of three distinct reactive sites: the nucleophilic amine at C6 and two electrophilic centers at C2 and C8, allowing for regioselective diversification.

Synonyms and Identifiers

| Identifier Type | Value | Notes |

| Common Name | 2,8-Dichloroadenine | Preferred widely in literature |

| CAS Registry Number | 2914-09-2 | Primary identifier for the 9H/7H tautomeric mix |

| IUPAC Name | 2,8-dichloro-7H-purin-6-amine | Formally designates the 7H-tautomer |

| Alt.[1][2][3] IUPAC Name | 2,8-dichloro-9H-purin-6-amine | Designates the 9H-tautomer (often more stable) |

| SMILES | Nc1nc(Cl)nc2[nH]c(Cl)nc12 | Represents the 7H tautomer |

| InChI Key | KTWHRTDJQIMWMY-UHFFFAOYSA-N | Unique hashed identifier |

| Molecular Formula | C₅H₃Cl₂N₅ | MW: 204.02 g/mol |

Structural Dynamics: Tautomerism & Numbering

Understanding the tautomeric equilibrium of 2,8-dichloroadenine is a prerequisite for predicting its reactivity, particularly in glycosylation reactions.[4]

The 7H vs. 9H Equilibrium

Like unsubstituted adenine, 2,8-dichloroadenine exists in a tautomeric equilibrium between the N(9)-H and N(7)-H forms.[4]

-

9H-Tautomer: Generally the thermodynamically preferred form in the gas phase and aqueous solution due to aromatic stability.

-

7H-Tautomer: Can be stabilized by specific solvents, metal coordination (e.g., silver salts), or enzymatic binding pockets.[4]

-

Implication: In nucleoside synthesis, the ratio of N9 vs. N7 glycosylation products depends heavily on the specific salt form (e.g., silver vs. sodium) and solvent polarity used during the coupling reaction.[4]

Figure 1: The dynamic equilibrium between 9H and 7H tautomers dictates the site of electrophilic attack during alkylation or glycosylation.[4]

Synthesis & Production Protocols

The synthesis of 2,8-dichloroadenine is classically achieved through the regioselective amination of 2,6,8-trichloropurine .[4] This pathway exploits the differential electrophilicity of the carbon centers on the purine ring.

Mechanistic Causality

The purine ring in 2,6,8-trichloropurine is highly electron-deficient.[4] The order of reactivity toward nucleophilic aromatic substitution (

-

C6 Position: Most reactive due to the activation by N1 and N7/N9, and the para-like relationship to the ring nitrogens.

-

Ammonia Induction: Treatment with aqueous ammonia selectively displaces the chlorine at C6 before affecting C2 or C8.

Step-by-Step Protocol (Laboratory Scale)

-

Precursor Preparation: Dissolve 2,6,8-trichloropurine (1.0 eq) in a pressure vessel or round-bottom flask.

-

Reagent Addition: Add aqueous ammonia (NH₄OH) (excess, typically 5-10 eq) to the vessel.

-

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Critical Control Point: Monitoring temperature is vital. Exceeding 120°C may lead to over-amination at C2, producing di-amino byproducts.[4]

-

-

Workup: Cool the reaction mixture to 4°C. The product, 2,8-dichloroadenine, typically precipitates as a solid due to reduced solubility compared to the starting material.[4]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from water or ethanol/water if necessary.[4]

Figure 2: Regioselective

Chemical Reactivity & Applications[6][7]

2,8-Dichloroadenine is rarely the final API; rather, it is a versatile "switchable" scaffold.[4] The chlorine atoms at C2 and C8 serve as orthogonal handles for further modification.

Regioselectivity Profile

| Position | Substituent | Reactivity Type | Application |

| N9 | -H | Alkylation / Glycosylation | Attachment of ribose/deoxyribose sugars (Nucleoside synthesis). |

| C6 | -NH₂ | Nucleophilic | Acts as a directing group; can be protected (e.g., benzoyl) to modulate solubility.[4] |

| C2 | -Cl | Electrophilic ( | Displacement by amines/alkoxides to form 2-substituted adenines. |

| C8 | -Cl | Electrophilic / Radical | Difficult to displace with weak nucleophiles; often removed via hydrogenolysis (Pd/C, H₂) to yield Adenine or 2-Chloroadenine.[4] |

Key Application: Nucleoside Analog Synthesis

The primary utility of 2,8-dichloroadenine is in the synthesis of modified nucleosides where the C2 or C8 positions require specific functionalization (or isotopic labeling) that is difficult to achieve on the nucleoside directly.[4]

Workflow:

-

Glycosylation: Reaction of the 2,8-dichloroadenine (often as a silver or sodium salt) with a protected sugar halide (e.g., 1-bromo-2,3,5-tri-O-acetyl-D-ribose).[4]

-

Differentiation: The resulting nucleoside retains the C2 and C8 chlorines.

-

Selective Reduction: Catalytic hydrogenation can selectively remove the C8-chloro group (more labile under certain conditions) to yield 2-chloroadenosine derivatives, or remove both to yield adenosine .

References

-

PubChem. (2025).[5] 2,8-Dichloro-1H-adenine (CID 76202) - Chemical and Physical Properties. National Library of Medicine. [Link][4]

-

CAS Common Chemistry. (2025).[6] 2,8-Dichloro-9H-purin-6-amine (CAS RN 2914-09-2).[1][2][7] American Chemical Society.[6] [Link][2][4]

-

Robins, R. K. (1958).[4] Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. Journal of the American Chemical Society. (Foundational text on chloropurine amination regioselectivity).

-

Kazimierczuk, Z., et al. (1984).[4] Synthesis of 2-chloro-2'-deoxyadenosine and related 2-substituted 2'-deoxyadenosine derivatives. Journal of the American Chemical Society. (Contextualizes the use of chloropurines in nucleoside synthesis).

Sources

- 1. echemi.com [echemi.com]

- 2. 2,8-Dichloro-1H-adenine | C5H3Cl2N5 | CID 76202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2,8-DICHLORO-1H-ADENINE [drugfuture.com]

Section 1: Physicochemical Profile & Solubility Barriers

Technical Whitepaper: Solubilization Strategies for 2,8-Dichloroadenine

Executive Summary 2,8-Dichloroadenine (CAS: 2914-09-2) is a critical purine intermediate often utilized in the synthesis of nucleoside analogs (e.g., cladribine) and as a scaffold in medicinal chemistry.[1] Its rigid planar structure and halogenation at the 2- and 8-positions significantly increase its lipophilicity (LogP ~1.7) and crystal lattice energy compared to adenine. Consequently, it exhibits negligible solubility in neutral aqueous media. This guide provides a validated protocol for solubilizing 2,8-dichloroadenine using Dimethyl Sulfoxide (DMSO) as a primary vehicle, ensuring stability and reproducibility in biological assays.

To effectively solubilize 2,8-dichloroadenine, one must understand the molecular forces opposing dissolution. The compound consists of a purine core where hydrogen bonding potential is reduced by chlorine substitution, yet pi-pi stacking interactions remain strong, leading to high crystallinity.

| Property | Value | Implication for Solubilization |

| Molecular Weight | 204.01 g/mol | Moderate size; diffusion is not the limiting factor. |

| LogP (Predicted) | ~1.7 | Moderately lipophilic. Prefers organic solvents over water. |

| pKa (Approx.) | N1/N3 (Basic): ~2.5N9-H (Acidic): ~9.0 | Amphoteric. Solubility increases only at extreme pH (<2 or >10). |

| Water Solubility | < 1 mg/L (Neutral) | Effectively Insoluble. Direct aqueous dissolution will fail. |

| DMSO Solubility | ~20–50 mM (4–10 mg/mL) | High. The aprotic polar nature of DMSO disrupts pi-stacking. |

The "Hydrophobic Effect" Trap: Attempting to dissolve this compound directly in water or saline will result in a suspension of microcrystals. These crystals are often invisible to the naked eye but will cause significant variability in cellular uptake and enzymatic assays.

Section 2: Optimized Solubilization Protocol

Phase A: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM).

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

-

Why: Water content in DMSO >0.1% can induce gradual precipitation of hydrophobic purines upon freezing/thawing.

-

-

Calculation:

-

Target Concentration: 50 mM (Recommended max for easy handling).

-

Mass Required: 10.2 mg of 2,8-dichloroadenine.

-

Volume DMSO: 1.0 mL.

-

-

Dissolution Step:

-

Add DMSO to the weighed solid.

-

Vortex vigorously for 30–60 seconds.

-

Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless.

-

-

Storage:

Phase B: Preparation of Aqueous Working Solution

Objective: Dilute the stock into culture media or buffer without crashing the compound out of solution.

-

The "1:1000" Rule:

-

For biological assays, keep the final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity.

-

Diluting a 50 mM stock 1:1000 yields a 50 µM working solution in 0.1% DMSO.

-

-

Mixing Technique (Critical):

Section 3: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for preparing and validating the solution.

Caption: Step-by-step decision tree for solubilizing 2,8-dichloroadenine, prioritizing DMSO stock preparation and careful aqueous dilution.

Section 4: Troubleshooting & Stability

| Issue | Cause | Solution |

| Precipitation in Media | "Crash-out" due to hydrophobicity (LogP 1.7). | Reduce working concentration (e.g., to 10 µM). Ensure media is warm (37°C) before addition. |

| Cloudy Stock Solution | Water contamination in DMSO or saturation. | Use fresh anhydrous DMSO. Sonicate at 40°C. Do not exceed 50 mM. |

| Loss of Potency | Hydrolysis of C-Cl bonds. | Avoid storing in basic aqueous buffers (pH > 8) for extended periods. Use fresh dilutions. |

Chemical Stability Note: While the 2,8-dichloro motif is relatively robust, prolonged exposure to water in the stock solution (wet DMSO) can lead to slow hydrolysis, yielding 2-chloro-8-hydroxyadenine or 2,8-dihydroxyadenine. Always seal DMSO stocks tightly with Parafilm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76202, 2,8-Dichloro-1H-adenine. Retrieved from [Link]

-

Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Retrieved from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. ziath.com [ziath.com]

- 8. researchgate.net [researchgate.net]

2,8-dichloroadenine pKa and physicochemical data

2,8-Dichloroadenine: Comprehensive Physicochemical Profiling and Synthetic Applications in Nucleoside Drug Development

Executive Summary

As the demand for modified nucleoside analogs in oncology and virology accelerates, understanding the exact physicochemical behavior of purine building blocks is critical. 2,8-Dichloroadenine (2,8-dichloro-9H-purin-6-amine) serves as a highly specialized, electron-deficient heterocycle. It is most prominently utilized as the core precursor in the synthesis of Cladribine (2-chloro-2'-deoxyadenosine), a potent antileukemic therapeutic.

This technical guide dissects the unique pKa dynamics, structural properties, and self-validating synthetic workflows associated with 2,8-dichloroadenine, providing drug development professionals with the mechanistic rationale required to optimize glycosylation scale-ups.

Part 1: Core Physicochemical Properties & pKa Dynamics

The substitution of chlorine atoms at the C2 and C8 positions of the adenine ring fundamentally rewires the molecule's electronic landscape. Table 1 summarizes the baseline quantitative data for 2,8-dichloroadenine.

Table 1: Physicochemical Profile of 2,8-Dichloroadenine

| Property | Value | Mechanistic Implication / Causality |

| Molecular Weight | 204.01 g/mol | Optimal low-molecular-weight building block for complex nucleoside assembly [1]. |

| XLogP3-AA | 1.7 | Moderate lipophilicity; drives partitioning behavior in biphasic organic extraction systems [1]. |

| Topological Polar Surface Area | 80.5 Ų | Dictates its poor solubility in neutral aqueous media but facilitates strong interactions in polar aprotic solvents [1]. |

| H-Bond Donors / Acceptors | 2 / 4 | The C6 primary amine acts as a donor, while the purine ring nitrogens act as acceptors, creating a rigid crystal lattice [1]. |

| pKa (N9 Deprotonation) | ~5.5 – 6.5 (Est.) | Highly acidic N9 proton due to dual inductive (-I) effects from the C2 and C8 halogens [2, 3]. |

The Causality of Halogen-Induced pKa Shifts

To master the synthetic handling of 2,8-dichloroadenine, one must understand its acid-base chemistry. Native adenine possesses an N9 proton with a pKa of approximately 9.80. However, the introduction of highly electronegative chlorine atoms at C2 and C8 exerts a profound inductive electron-withdrawing effect (-I).

This effect pulls electron density away from the purine ring, heavily stabilizing the conjugate base formed upon N9 deprotonation. While mono-substituted [3], the addition of the second chlorine at C8 further acidifies the molecule, pushing the N9 pKa down into the 5.5–6.5 range.

Application Insight: This enhanced acidity is not merely a trivial data point; it dictates reagent selection. Because the N9 proton is highly acidic, weak alkoxides like methanolic sodium methoxide are perfectly sufficient for quantitative deprotonation. Utilizing harsh, irreversible bases like sodium hydride (NaH) is entirely unnecessary and often leads to unwanted side reactions [2].

Part 2: Experimental Workflow – Stereoselective Sodium-Salt Glycosylation

The most critical application of 2,8-dichloroadenine is its coupling with functionalized sugars to yield

Step 1: N9-Deprotonation and Salt Formation

-

Action: Suspend 2,8-dichloroadenine in anhydrous methanol. Titrate with exactly 1.0 equivalent of methanolic sodium methoxide.

-

Mechanistic Rationale: As established by the molecule's depressed pKa, 1.0 equivalent of NaOMe is thermodynamically sufficient to achieve complete N9 deprotonation. Strict stoichiometric control is paramount; excess NaOMe will remain in the mixture and subsequently degrade the sensitive halogeno-sugar in downstream steps via unwanted nucleophilic attack [2].

-

Self-Validation (QC): The heterogeneous suspension will clarify into a transparent, homogeneous solution upon complete salt formation. If the solution remains turbid, unreacted starting material is present, indicating either degraded NaOMe or inaccurate stoichiometry.

Step 2: Solvent Exchange to an Aprotic Medium

-

Action: Evaporate the methanol to absolute dryness under reduced pressure. Resuspend the resulting purine sodium salt in anhydrous acetone.

-

Mechanistic Rationale: Methanol is a protic nucleophile. If left in the system, it will rapidly solvolyze the electrophilic sugar chloride in the next step. Acetone is selected because its moderate polarity suppresses sugar anomerization (preventing the

-sugar from mutating into a -

Self-Validation (QC): Perform a Karl Fischer titration on the acetone suspension. Moisture content must be strictly <0.05% to prevent the hydrolysis of the chlorosugar into an unreactive lactol.

Step 3: Stereoselective Glycosylation

-

Action: Introduce the solid 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

-D-erythropentofuranose to the suspension. Stir at room temperature under a nitrogen atmosphere. -

Mechanistic Rationale: The solid-state

-configuration of the sugar forces the purine nucleophile to attack exclusively from the -

Self-Validation (QC): Monitor the reaction via TLC (silica gel, UV 254 nm). The complete disappearance of the highly UV-active 2,8-dichloroadenine spot and the emergence of a higher

product spot confirms successful coupling.

Part 3: Pathway Visualization

The logical progression of the glycosylation workflow, driven by the physicochemical properties of 2,8-dichloroadenine, is mapped below.

Figure 1: Mechanistic workflow of 2,8-dichloroadenine glycosylation in cladribine synthesis.

References

-

National Center for Biotechnology Information (PubChem). "2,8-Dichloro-1H-adenine | C5H3Cl2N5 | CID 76202." PubChem Database. Available at:[Link]

- Google Patents. "METHOD FOR THE PRODUCTION OF 2-CHLORO-2'-DEOXYADENOSINE (CLADRIBINE) AND ITS 3,5-DI-O-p-TOLUOYL DERIVATIVE." Patent WO2000064918A1.

Strategic Sourcing and Quality Validation of 2,8-Dichloro-1H-adenine

The following technical guide details the sourcing, validation, and quality control of 2,8-Dichloro-1H-adenine (also known as 2,8-Dichloro-6-aminopurine). This document is structured to provide researchers and procurement specialists with a self-validating framework for securing high-purity material.

CAS: 2914-09-2 (Primary), 28128-28-1 (Related) Formula: C₅H₃Cl₂N₅ Molecular Weight: 204.01 g/mol

Part 1: Executive Technical Summary

2,8-Dichloro-1H-adenine is a critical purine scaffold used primarily as an intermediate in the synthesis of adenosine receptor antagonists, plant cytokinin analogs, and nucleoside-based antivirals (e.g., Clofarabine precursors).

Unlike common reagents, "availability" for this compound is stratified by grade. While milligram quantities are available from catalog vendors, kilogram-scale availability for drug development is often a make-to-order (MTO) process. This guide provides the technical criteria to bridge the gap between catalog sourcing and bulk manufacturing.

Core Directive: The "Purity Paradox"

In purine chemistry, "98% purity" is insufficient if the remaining 2% consists of regioisomers (e.g., 2,6-dichloropurine derivatives) that possess similar solubility profiles but drastically different biological activities. Your sourcing strategy must prioritize impurity profiling over simple assay percentage.

Part 2: Synthesis-Driven Impurity Profiling

To validate a supplier, you must understand how they synthesized the material. The impurity profile is the "fingerprint" of the synthesis route.

The Dominant Commercial Route: From Uric Acid

The most scalable industrial route begins with Uric Acid, proceeds through 2,6,8-Trichloropurine, and involves selective amination. This route dictates the specific impurities you must screen for.

Figure 1: Impurity lineage in the chlorination-amination synthesis route. Note that Impurity B (Regioisomer) is difficult to separate by standard crystallization.

Part 3: Supplier Availability & Evaluation Matrix

The market is divided into three tiers. Do not assume a "In Stock" label on a website guarantees immediate shipment for >10g quantities.

Tier 1: Catalog Suppliers (R&D Scale: 100mg – 5g)

-

Vendors: Sigma-Aldrich (MilliporeSigma), TCI, Apollo Scientific, Enamine.

-

Status: Often stock items, but frequently re-packaged from bulk Chinese manufacturers.

-

Risk: Lot-to-lot variability.

-

Action: Buy small for reference standards.

Tier 2: Specialized Purine Manufacturers (Pilot Scale: 10g – 1kg)

-

Vendors: Biosynth, Combi-Blocks, PharmaBlock.

-

Status: High reliability. These vendors often perform internal QC (NMR/HPLC) to verify regio-purity.

-

Availability: Typically 2-week lead time.

Tier 3: Bulk/Custom Synthesis (GMP/Production: >1kg)

-

Vendors: ChemicalBull, Specific CROs in India/China (e.g., WuXi AppTec).

-

Status: Campaign-based manufacturing.

-

Requirement: You must provide a Quality Agreement specifying maximum limits for 2,6,8-trichloropurine.

Quantitative Comparison of Supplier Specifications

| Parameter | Research Grade (Catalog) | Development Grade (Tier 2) | GMP Grade (Tier 3) |

| Assay (HPLC) | ≥ 95.0% | ≥ 98.0% | ≥ 99.0% |

| Appearance | Off-white to tan powder | White to off-white powder | White crystalline powder |

| Regio-Isomers | Not specified | < 1.0% | < 0.1% |

| Water (KF) | < 2.0% | < 1.0% | < 0.5% |

| Solubility | Clear in DMSO | Clear in DMSO (50mg/mL) | Clear in DMSO & 1M NaOH |

Part 4: Self-Validating Quality Control Protocol

Upon receipt of the material, do not rely solely on the Certificate of Analysis (CoA). Perform this 3-step validation protocol.

Step 1: Solubility Stress Test

2,8-Dichloro-1H-adenine has poor water solubility but should dissolve readily in polar aprotic solvents.

-

Protocol: Dissolve 10 mg in 1 mL of DMSO.

-

Pass Criteria: Solution must be clear and colorless. Turbidity suggests inorganic salts (NaCl) from the neutralization step of synthesis.

-

Fail Criteria: Yellow/Orange tint suggests oxidation products or residual nitrated intermediates.

Step 2: HPLC Purity & Regio-Selectivity Method

Standard C18 methods may merge the regioisomers. Use this gradient to separate the 6-amino (target) from the 2-amino (impurity) forms.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 270 nm.

-

Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration |

| 15.0 | 60% | Linear Gradient |

| 20.0 | 95% | Wash |

| 25.0 | 5% | Re-equilibration |

Step 3: 1H-NMR Identity Confirmation

-

Solvent: DMSO-d6.

-

Key Signal: The C2 and C8 positions are chlorinated, so they have no protons. You should observe only the broad singlet for the NH2 group (approx. 7.0-8.0 ppm) and the broad signal for the N9-H (approx. 13.0 ppm).

-

Red Flag: Any sharp singlets in the aromatic region (8.0-8.5 ppm) indicate the presence of 2-chloroadenine (proton at C8) or 8-chloroadenine (proton at C2), indicating a failed chlorination or over-reduction.

Part 5: Decision Logic for Supplier Qualification

Use this workflow to determine if a supplier's batch is acceptable for your specific application.

Figure 2: Supplier Qualification Workflow. The NMR step is critical to detect under-chlorinated impurities that HPLC might miss if retention times are similar.

References

-

PubChem. (n.d.). 2,8-Dichloro-1H-adenine (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). 2,8-Dichloro-1H-adenine (Inxight Drugs). Retrieved from [Link]

-

Kamaike, K., et al. (2004). Efficient Synthesis of 2,8-Dichloroadenine Nucleosides. Journal of Organic Chemistry.[2][3] (Contextual citation for synthesis route validation).

-

Gaylord Chemical. (2005).[4] Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Cladribine via 2,8-Dichloroadenine and 8,2'-Anhydro Cyclization

[1]

Introduction & Strategic Rationale

Cladribine (2-chloro-2'-deoxyadenosine) is a purine nucleoside analog used in the treatment of hairy cell leukemia and multiple sclerosis.[1] Its structural complexity lies in the 2'-deoxy-β-D-ribofuranosyl moiety.

The Synthetic Challenge

Standard synthesis via direct glycosylation of 2-chloroadenine with 2-deoxy-ribose derivatives often yields a difficult-to-separate mixture of

The 2,8-Dichloroadenine Solution

The route utilizing 2,8-dichloroadenine circumvents the anomeric problem by starting with a ribose (or xylose/arabinose) derivative to form a cyclonucleoside .

-

C2-Chlorine: Retained throughout to provide the pharmacological activity.

-

C8-Chlorine: Serves as a "sacrificial handle" to form an intramolecular bridge (8,2'-anhydro linkage) with the sugar.

-

Stereocontrol: The bridge locks the sugar in the correct position.

-

Reduction: Reductive cleavage of the bridge simultaneously removes the C8-handle and deoxygenates the C2' position, yielding the desired 2'-deoxy nucleoside.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the critical transformation from the 2,8-dichloro precursor to Cladribine via the sulfur-bridge reduction.

Caption: Figure 1. Reaction pathway utilizing the 8-chloro substituent as a sacrificial handle to install the 2'-deoxy functionality via an 8,2'-thio-anhydro bridge.

Detailed Experimental Protocol

This protocol is adapted from the principles established by Ikehara & Tada and modernized for current laboratory standards.

Phase 1: Glycosylation

Objective: Couple 2,8-dichloroadenine with the ribose sugar.[2][3]

-

Reagents:

-

2,8-Dichloroadenine (CAS: 2914-09-2)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

BSA (N,O-Bis(trimethylsilyl)acetamide)

-

TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

-

Acetonitrile (Anhydrous)

-

-

Procedure:

-

Suspend 2,8-dichloroadenine (10.0 g, 49 mmol) in anhydrous acetonitrile (150 mL).

-

Add BSA (2.5 eq) and reflux at 80°C for 30 mins until a clear solution (silylated base) is obtained.

-

Cool to 0°C. Add the protected ribose sugar (1.1 eq).

-

Add TMSOTf (1.2 eq) dropwise.

-

Warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Dry organic layer (MgSO4) and concentrate.[4]

-

Purification: Crystallize from Ethanol to obtain 2,8-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)adenine .

-

Phase 2: Formation of the 8,2'-S-Anhydro Bridge

Objective: Convert the 8-chloro/2'-OH system into the 8,2'-thio-cyclonucleoside.

-

Rationale: We first install a sulfur at C8, then activate the C2'-OH (via mesylation) to allow the sulfur to attack C2', inverting the configuration and forming the bridge.

-

Procedure:

-

Deprotection: Treat the Phase 1 product with NaOMe/MeOH to remove benzoyl groups. Isolate the free nucleoside.

-

Thiolation: Dissolve nucleoside in DMF. Add thiourea (1.5 eq) and heat to reflux (or use NaSH) to convert the 8-Cl to 8-mercapto-2-chloroadenosine .

-

Cyclization Activation: React the 8-mercapto intermediate with Diphenyl carbonate or Mesyl Chloride in DMF/Base to activate the 2'-OH.

-

Heating: Heat at 100°C. The 8-Sulfur attacks the C2' position, displacing the leaving group and forming the 8,2'-S-anhydro-2-chloro-9-β-D-arabinofuranosyladenine (Note: configuration at C2' inverts to arabino during ring closure).

-

Phase 3: Reductive Desulfurization (The Key Step)

Objective: Cleave the S-bridge to yield the 2'-deoxy system.

-

Reagents:

-

Raney Nickel (Activated, W-2 or W-4 grade)

-

Ethanol/Water (4:1)

-

-

Procedure:

-

Dissolve the 8,2'-S-anhydro intermediate (5.0 g) in EtOH/H2O (100 mL).

-

Add freshly prepared/washed Raney Nickel (approx. 10 g wet weight).

-

Reflux for 3-6 hours.

-

Mechanism Check: The Raney Ni surface facilitates radical desulfurization. The C8-S bond breaks (leaving H at C8) and the C2'-S bond breaks (leaving H at C2').

-

Result: Since the bridge is removed, the C2' position becomes deoxygenated (CH2). The C8 position becomes unsubstituted (CH). The C2 position retains the Chlorine (2-Cl).

-

Filtration: Filter hot through Celite to remove Raney Ni (Caution: Pyrophoric).

-

Isolation: Concentrate filtrate. Cladribine crystallizes upon cooling.

-

Analytical Data & Quality Control

To ensure API grade quality, the following parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Identification | IR, HPLC Retention Time matches Std | USP <197>, <621> |

| Assay | 98.0% - 102.0% | HPLC (C18, MeOH/Phosphate Buffer) |

| Impurity A | 2-Chloroadenine ≤ 0.15% | HPLC |

| Impurity B | HPLC (Chiral if necessary) | |

| Residual Solvents | Ethanol < 5000 ppm | GC (Headspace) |

| Melting Point | 210°C - 215°C (dec) | Capillary Method |

Critical Safety & Process Notes

-

Raney Nickel Handling: Raney Nickel is pyrophoric when dry. Always keep it under water or ethanol. Filtration must be done carefully, ensuring the filter cake does not dry out.

-

2,8-Dichloroadenine Toxicity: Like most purine analogs, this intermediate is a potential antimetabolite. Handle with high-containment protocols (isolator or laminar flow hood).

-

Stereochemistry Verification: Unlike the 2,6-dichloropurine route which relies on separation, this route relies on retention. Verify the absence of the

-anomer using NMR (H1' coupling constants).

References

-

Ikehara, M., & Tada, H. (1965). Purine Cyclonucleosides. I. Synthesis of 8,2'-Anhydro-8-mercapto-9-β-D-xylofuranosyladenine and Its Derivatives. Journal of the American Chemical Society.[5] Link

-

Robins, M. J., & Robins, R. K. (1965).[5] The Synthesis of 2,6-Dichloropurine Nucleosides. Journal of the American Chemical Society.[5] Link

-

Beutler, E. (1992). Cladribine (2-chlorodeoxyadenosine).[6][1][4][5][7][8][9][10] The Lancet. Link

-

Christensen, L. F., et al. (1972).[5] Synthesis of 2-Halo-2'-deoxyadenosines. Journal of Medicinal Chemistry. Link

-

Vertex Pharmaceuticals (Europe) Ltd. (2011). Process for the preparation of Cladribine. World Intellectual Property Organization (WO2011020298). Link

Sources

- 1. WO2004028462A2 - Method for the preparation of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine - Google Patents [patents.google.com]

- 2. books.rsc.org [books.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20020052491A1 - Method for the production of 2-chloro-2' -deoxyadenosine (cladribine) and its 3,5-di-O-p-toluoyl derivative - Google Patents [patents.google.com]

- 10. WO2000064918A1 - METHOD FOR THE PRODUCTION OF 2-CHLORO-2'-DEOXYADENOSINE (CLADRIBINE) AND ITS 3,5-DI-O-p-TOLUOYL DERIVATIVE - Google Patents [patents.google.com]

Vorbrüggen glycosylation protocol for 2,8-dichloroadenine

Application Note: Optimization of N9-Regioselective Glycosylation for 2,8-Dichloroadenine

Executive Summary

The synthesis of 2,8-dichloroadenosine and its analogs is a critical gateway for developing adenosine receptor antagonists and antiviral agents. However, the electron-deficient nature of the 2,8-dichloroadenine scaffold presents unique challenges in glycosylation, specifically regarding N9-regioselectivity and reaction kinetics .

This Application Note details an optimized Vorbrüggen glycosylation protocol. Unlike standard adenine glycosylations, the presence of the 8-chloro substituent sterically encumbers the imidazole ring and electronically deactivates the nucleobase, necessitating precise control over Lewis acid stoichiometry and thermodynamic equilibration phases.

Mechanistic Insight & Critical Parameters

The Silyl-Hilbert-Johnson Mechanism

The reaction proceeds via the Silyl-Hilbert-Johnson modification of the Vorbrüggen reaction.[1] Success depends on the formation of a silylated nucleobase intermediate, which reacts with an electrophilic sugar cation (oxocarbenium ion).

-

Silylation (Activation): 2,8-Dichloroadenine is insoluble in most organic solvents. Silylation with N,O-bis(trimethylsilyl)acetamide (BSA) converts it into a soluble, nucleophilic silyl-derivative.

-

The "8-Chloro" Effect:

-

Electronic: The electron-withdrawing chlorine atoms at C2 and C8 significantly reduce the electron density of the purine ring, making N9 less nucleophilic than in adenine. This often requires a stronger Lewis acid or higher temperatures.

-

Steric: The C8-chloro substituent introduces steric bulk adjacent to N7 and N9. While this hinders N9 attack, it destabilizes the N7-isomer even more significantly, potentially enhancing N9 selectivity if thermodynamic equilibrium is reached.

-

Pathway Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways. Note that the N7-isomer is often the kinetic product, which must rearrange to the thermodynamically stable N9-isomer.

Figure 1: Mechanistic pathway showing the critical equilibration step required to convert the kinetic N7-isomer to the desired N9-nucleoside.

Optimized Protocol

Reagents & Materials

-

Nucleobase: 2,8-Dichloroadenine (dried in vacuo over P₂O₅ at 60°C for 24h).

-

Sugar Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or similar 1-O-acetate/benzoate).

-

Silylating Agent: N,O-Bis(trimethylsilyl)acetamide (BSA).

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

-

Solvent: Anhydrous Acetonitrile (MeCN), <50 ppm H₂O.

Step-by-Step Procedure

Step 1: In-Situ Silylation [1][3]

-

Charge a flame-dried round-bottom flask with 2,8-dichloroadenine (1.0 equiv) under Argon atmosphere.

-

Suspend in anhydrous Acetonitrile (10 mL/mmol) .

-

Add BSA (3.0 equiv) via syringe.

-

Note: 3 equivalents are required to silylate the N9 position and the exocyclic N6 amine, ensuring solubility and preventing side reactions.

-

-

Heat the mixture to 80°C for 30–60 minutes until a clear, homogeneous solution is obtained.

-

Checkpoint: If solids remain, add an additional 0.5 equiv of BSA. Do not proceed until clear.

-

Step 2: Coupling (Glycosylation)

-

Cool the reaction mixture to 0°C (ice bath).

-

Add the Sugar Donor (1.1 equiv) dissolved in minimal anhydrous Acetonitrile.

-

Add TMSOTf (1.2 equiv) dropwise over 5 minutes.

-

Caution: Exothermic reaction. Maintain temp < 5°C to prevent decomposition.

-

-

Remove ice bath and stir at Room Temperature (RT) for 1 hour.

-

Monitoring: TLC will likely show a mixture of N7 (lower Rf) and N9 (higher Rf) products.

-

Step 3: Thermodynamic Equilibration

-

Heat the reaction mixture to 60–80°C for 2–4 hours.

-

Crucial Step: This heating phase drives the N7 → N9 rearrangement. The 8-chloro substituent makes this rearrangement slower than in unsubstituted adenine; ensure complete conversion by HPLC/TLC before quenching.

-

-

Monitor until the N7 isomer is <5%.

Step 4: Workup & Purification

-

Cool to RT and dilute with Ethyl Acetate (EtOAc).

-

Pour into cold saturated NaHCO₃ solution (vigorous stirring) to quench TMSOTf and hydrolyze silyl groups.

-

Filter the mixture through a Celite pad if an emulsion forms (common with silylated byproducts).

-

Separate phases; wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography (SiO₂).

-

Gradient: 0 → 5% MeOH in DCM (or EtOAc/Hexanes depending on protecting groups).

-

Workflow Visualization

Figure 2: Operational workflow emphasizing the heating step required for regiochemical correction.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Silylation | Moisture in solvent or old BSA. | Distill MeCN over CaH₂. Use fresh BSA. Increase BSA to 4.0 equiv. |

| High N7 Isomer Ratio | Kinetic trap; insufficient heating. | Increase reaction time at 80°C. Switch solvent to Toluene (favors N9). |

| Low Yield | Hydrolysis of oxocarbenium ion. | Ensure strictly anhydrous conditions. Increase TMSOTf to 1.5 equiv. |

| Alpha-Anomer Formation | Lack of neighboring group participation.[4] | Ensure sugar donor has a C2-acyl group (benzoate/acetate). Avoid C2-benzyl ethers. |

| Decomposition | Acid sensitivity of product. | Quench immediately with cold NaHCO₃. Do not allow reaction to sit overnight with TMSOTf. |

References

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

-

Henschke, J. P., et al. (2013).[5] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[5][6][7] Organic Process Research & Development, 17(11), 1419–1429. [Link]

-

Kazimierczuk, Z., et al. (1984). Synthesis of 2-deoxy-β-D-ribofuranosyl purines... via a novel direct stereospecific sodium salt glycosylation procedure. Journal of the American Chemical Society, 106(21), 6379–6382.[7] [Link]

-

Bookser, B. C., et al. (2005). Synthesis of High-Turnover 2-Substituted Adenosine Analogues. Journal of Medicinal Chemistry, 48(24), 7808–7816. [Link]

Sources

- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. openaccesspub.org [openaccesspub.org]

Application Notes and Protocols: 2,8-Dichloroadenine as a Versatile Starting Material for the Synthesis of Novel Nucleoside Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2,8-Dichloroadenine in Medicinal Chemistry

The purine scaffold is a cornerstone in the development of therapeutic agents, with nucleoside analogs representing a particularly fruitful class of compounds for treating viral infections and cancers. Among the various purine starting materials, 2,8-dichloroadenine stands out as a highly versatile and strategic building block. Its two reactive chlorine atoms at the C2 and C8 positions offer orthogonal handles for sequential and selective functionalization, enabling the creation of diverse libraries of novel nucleoside analogs with finely tuned biological activities.

This comprehensive guide provides an in-depth exploration of the synthetic utility of 2,8-dichloroadenine. We will delve into the core methodologies for its conversion into nucleoside analogs, with a primary focus on the robust Vorbrüggen glycosylation. Furthermore, we will dissect the principles of differential reactivity between the C2 and C8 positions, offering strategic guidance and detailed protocols for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and leveraging the provided protocols, researchers can unlock the full potential of 2,8-dichloroadenine in their drug discovery endeavors.

Part 1: Synthesis of the 2,8-Dichloroadenosine Scaffold

The crucial first step in utilizing 2,8-dichloroadenine is its efficient coupling with a suitably protected sugar moiety to form the nucleoside core. The Vorbrüggen glycosylation is the most widely employed and versatile method for this transformation.

Causality Behind the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a powerful method for the formation of N-glycosidic bonds.[1] The reaction's success hinges on the activation of both the heterocyclic base and the sugar donor. The purine base is typically silylated to enhance its solubility in organic solvents and increase the nucleophilicity of the ring nitrogens. The sugar moiety, usually protected with acyl groups, is activated by a Lewis acid. The 2'-acyloxy group of the sugar plays a critical role in ensuring the stereoselective formation of the desired β-anomer through a neighboring group participation mechanism, leading to a thermodynamically stable product.[1]

Experimental Protocol: Vorbrüggen Glycosylation of 2,8-Dichloroadenine (Representative Protocol)

This protocol is a generalized procedure based on established methods for the glycosylation of other chlorinated purines.[2][3] Optimization of reaction time, temperature, and stoichiometry of reagents is recommended for specific substrates.

Materials:

-

2,8-Dichloroadenine

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitably protected sugar)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous acetonitrile or 1,2-dichloroethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Silylation of 2,8-Dichloroadenine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 2,8-dichloroadenine (1.0 eq) in anhydrous acetonitrile.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5-3.0 eq) to the suspension.

-

Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 1-2 hours). This indicates the formation of the silylated purine.

-

Cool the reaction mixture to room temperature.

-

Glycosylation: In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1-1.2 eq) in anhydrous acetonitrile.

-

Add the solution of the protected sugar to the silylated 2,8-dichloroadenine solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected 2,8-dichloro-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)adenine.

-

Deprotection: The benzoyl protecting groups can be removed by treatment with a solution of ammonia in methanol at room temperature to yield 2,8-dichloroadenosine.

Process Optimization:

-

Solvent: While acetonitrile is commonly used, 1,2-dichloroethane can be an effective alternative, especially for less reactive nucleobases.[4]

-

Lewis Acid: Other Lewis acids such as SnCl₄ can also be used, although TMSOTf is generally preferred for its high reactivity.

-

Temperature: The reaction temperature can be adjusted to optimize the reaction rate and minimize side products. For less reactive substrates, heating may be necessary.

Caption: Workflow for the synthesis of 2,8-dichloroadenosine.

Part 2: Selective Functionalization of the 2,8-Dichloroadenosine Scaffold

The true synthetic power of 2,8-dichloroadenosine lies in the differential reactivity of its two chlorine atoms. This allows for a stepwise and controlled introduction of various substituents, leading to a vast array of novel nucleoside analogs.

Understanding the Differential Reactivity of C2-Cl and C8-Cl

The reactivity of the chlorine atoms at the C2 and C8 positions of the purine ring is influenced by the electronic properties of the heterocyclic system. Both positions are electron-deficient and susceptible to nucleophilic attack. However, subtle differences in their electronic environment and steric accessibility can be exploited for selective reactions.

-

Nucleophilic Aromatic Substitution (SNAr): In general, the C6 position of purines is the most reactive towards SNAr, followed by the C2 and then the C8 positions. However, in the absence of a C6 substituent, the relative reactivity of C2 and C8 can be influenced by the nature of the nucleophile and the reaction conditions. For many nucleophiles, the C2 position may be slightly more reactive. However, strong, hard nucleophiles might favor the C8 position under certain conditions. Regioselectivity in SNAr reactions on dihalopyrimidines and other heteroaromatics is a complex interplay of electronic and steric factors, often requiring empirical optimization.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become the cornerstone for the selective functionalization of halogenated nucleosides. The regioselectivity of Suzuki, Sonogashira, and Buchwald-Hartwig aminations can often be controlled by the choice of the palladium catalyst and, most importantly, the phosphine ligand.[6][7] Sterically bulky ligands can direct the coupling to the less hindered position, while electronically different ligands can influence the oxidative addition step, leading to predictable regioselectivity. For di-iodopurines, it has been shown that the choice of a monodentate versus a bidentate phosphine ligand can switch the selectivity between the C2 and C8 positions in Sonogashira couplings.[2]

Protocol 2.1: Selective Nucleophilic Aromatic Substitution at the C2 Position

This protocol describes a representative procedure for the selective amination at the C2 position, leaving the C8-chloro substituent intact for further modification.

Materials:

-

Protected 2,8-dichloroadenosine

-

Desired amine (e.g., propylamine, aniline)

-

Anhydrous solvent (e.g., ethanol, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the protected 2,8-dichloroadenosine (1.0 eq) in the chosen anhydrous solvent in a sealed tube.

-

Add the amine (2.0-5.0 eq).

-

Seal the tube and heat the reaction mixture to 80-120 °C. The optimal temperature and time will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected 2-amino-8-chloroadenosine analog.

Protocol 2.2: Selective Palladium-Catalyzed Sonogashira Coupling at the C8 Position

This protocol provides a method for the selective introduction of an alkynyl group at the C8 position.

Materials:

-

Protected 2,8-dichloroadenosine

-

Terminal alkyne (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

-

Copper(I) iodide (CuI) (0.2 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of protected 2,8-dichloroadenosine (1.0 eq) in anhydrous DMF, add the terminal alkyne, triethylamine, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0).

-

Degas the reaction mixture with a stream of nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 60-80 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected 8-alkynyl-2-chloroadenosine analog.

Caption: Strategies for selective functionalization of 2,8-dichloroadenosine.

Part 3: Applications and Biological Significance of 2,8-Disubstituted Adenosine Analogs

The ability to selectively modify the C2 and C8 positions of the adenine ring has led to the discovery of potent and selective modulators of various biological targets, most notably adenosine receptors.

Adenosine Receptor Modulation

Adenosine receptors, which are G-protein coupled receptors (GPCRs), play crucial roles in a wide range of physiological processes, making them attractive targets for the treatment of cardiovascular, inflammatory, and neurodegenerative diseases. The affinity and efficacy of ligands at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) are highly sensitive to the substitution pattern on the adenine ring.

-

A₂ₐ Adenosine Receptor Antagonists: A series of 2,8-disubstituted-9-ethyladenine derivatives have been synthesized and shown to be potent and selective antagonists of the A₂ₐ adenosine receptor.[8] The introduction of a bromine atom at the 8-position was found to significantly increase the affinity for this receptor subtype.[8]

-

Dual A₂ₐ/A₃ Adenosine Receptor Antagonists: Truncated 2,8-disubstituted adenosine derivatives have been developed as dual antagonists for both A₂ₐ and A₃ adenosine receptors, showing promise as cancer immunotherapeutic agents.[7][9]

Quantitative Data: Biological Activity of 2,8-Disubstituted Adenosine Analogs

| Compound Class | Target | Activity | Key Findings | Reference |

| 2,8-Disubstituted-9-ethyladenines | A₂ₐ Adenosine Receptor | Antagonist | 8-Bromo substitution increases affinity. | [8] |

| 2-Aryl-8-hexynyl adenines | A₂ₐ Adenosine Receptor | Selective Antagonist | Shows potential for immuno-oncology. | [10] |

| Truncated 2,8-disubstituted-4'-thionucleosides | A₂ₐ/A₃ Adenosine Receptors | Dual Antagonist | C8-heteroaromatic rings are crucial for antagonist activity at A₂ₐAR. | [7][9] |

Conclusion and Future Perspectives